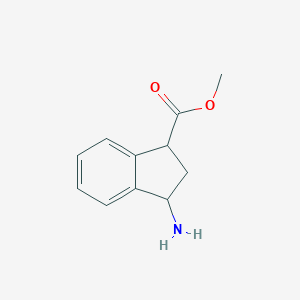![molecular formula C14H15ClN2O2S B068343 2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid CAS No. 178979-92-5](/img/structure/B68343.png)
2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-915 and is a selective agonist for the GABAA receptor.
作用機序
TAK-915 is a selective agonist for the GABAA receptor. It binds to the receptor and enhances the activity of the receptor, leading to an increase in the inhibitory neurotransmitter, GABA. This results in the suppression of neuronal activity and the promotion of relaxation and sleep.
生化学的および生理学的効果
TAK-915 has been shown to have significant biochemical and physiological effects. It has been found to reduce anxiety and depression-like behaviors in animal models. The compound has also been shown to improve memory and cognitive function in preclinical studies. Additionally, TAK-915 has been found to promote sleep and reduce the time it takes to fall asleep.
実験室実験の利点と制限
One of the major advantages of TAK-915 is its selectivity for the GABAA receptor. This allows for more precise targeting of the receptor and reduces the risk of off-target effects. Additionally, the compound has shown good pharmacokinetic properties, making it suitable for oral administration. One limitation of TAK-915 is its low solubility, which can make it difficult to work with in some experimental settings.
将来の方向性
There are several future directions for the study of TAK-915. One area of research is the development of more potent and selective compounds that target the GABAA receptor. Another direction is the investigation of the compound's potential therapeutic applications in other neurological disorders such as Parkinson's disease and epilepsy. Additionally, the use of TAK-915 in combination with other drugs could be explored to enhance its therapeutic effects.
合成法
The synthesis of TAK-915 involves a multi-step process that starts with the reaction of 2-methylimidazole with 3-chlorophenyl thioether. The resulting product is then reacted with 2-bromo-2-methylpropanoic acid to yield the final product, 2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid. The purity of the compound can be confirmed using various analytical techniques such as NMR and HPLC.
科学的研究の応用
TAK-915 has been extensively studied for its potential therapeutic applications. It has been found to be effective in treating various neurological disorders such as anxiety, depression, and insomnia. The compound has also shown promising results in preclinical studies for the treatment of Alzheimer's disease and schizophrenia.
特性
CAS番号 |
178979-92-5 |
|---|---|
製品名 |
2-[5-(3-Chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid |
分子式 |
C14H15ClN2O2S |
分子量 |
310.8 g/mol |
IUPAC名 |
2-[5-(3-chlorophenyl)sulfanyl-1,2-dimethylimidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C14H15ClN2O2S/c1-8(14(18)19)12-13(17(3)9(2)16-12)20-11-6-4-5-10(15)7-11/h4-8H,1-3H3,(H,18,19) |
InChIキー |
AQCZCMPLCFTXMO-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(N1C)SC2=CC(=CC=C2)Cl)C(C)C(=O)O |
正規SMILES |
CC1=NC(=C(N1C)SC2=CC(=CC=C2)Cl)C(C)C(=O)O |
同義語 |
2-[5-(3-chlorophenyl)sulfanyl-1,2-dimethyl-imidazol-4-yl]propanoic aci d |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,3-Dihydrofuro[3,2-c]pyridine-6-carbonitrile](/img/structure/B68262.png)
![2,7-Diazatricyclo[6.2.0.03,6]deca-1(8),3(6)-diene-4,5,9,10-tetrone](/img/structure/B68264.png)
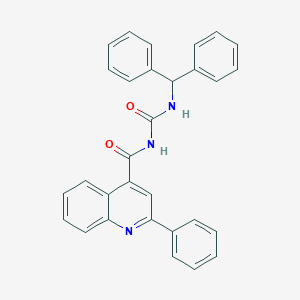
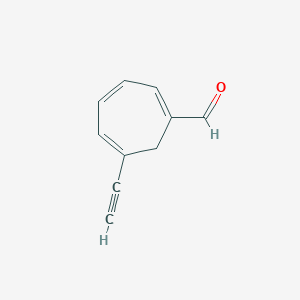
![Ethanone, 1-(6-methyl-4H,6H-furo[3,4-c]isoxazol-6-yl)-(9CI)](/img/structure/B68268.png)
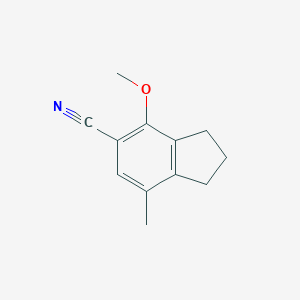


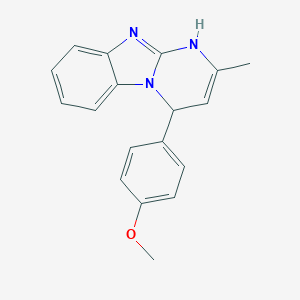
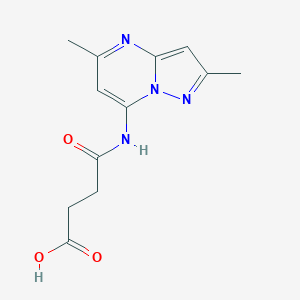
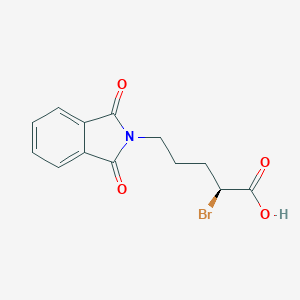
![Ethanone, 1-(3-methylenebicyclo[2.2.1]hept-5-en-2-yl)-(9CI)](/img/structure/B68283.png)
![(1R,2S,4S,8R,9S,12S)-16-(methoxymethoxy)-9-methyl-5,7-dioxa-6lambda6-thiapentacyclo[10.8.0.02,9.04,8.013,18]icosa-13(18),14,16-triene 6,6-dioxide](/img/structure/B68284.png)
